1-(2-Chloro-phenyl)-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole - 437711-24-5

1-(2-Chloro-phenyl)-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole

Catalog Number: EVT-1732296
CAS Number: 437711-24-5
Molecular Formula: C14H8ClF3N2O
Molecular Weight: 312.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of hydrazines with 1,3-diketones: This is a common method for synthesizing pyrazoles. [] The reaction involves the condensation of a hydrazine derivative with a 1,3-diketone, typically under acidic conditions. []
  • Multicomponent reactions: These reactions involve the one-pot reaction of three or more starting materials to form a complex product. [] This approach offers advantages in terms of efficiency and atom economy. []
Mechanism of Action
  • Enzyme inhibition: Pyrazoles are known to inhibit various enzymes, including kinases and dehydrogenases. [] This inhibition can disrupt crucial cellular processes, leading to various biological effects.
  • Receptor binding: Some pyrazole derivatives have been identified as ligands for specific receptors, such as cannabinoid receptors. [] Binding to these receptors can modulate downstream signaling pathways, leading to therapeutic effects.
Applications
  • Medicinal chemistry: Pyrazoles have been extensively investigated for their potential therapeutic applications. For instance, they have shown promising activity as anticancer agents [, ], antimicrobial agents [, ], and antithrombotic agents. []

Compound Description: This compound is a pyrazole derivative with a furan ring and a benzenesulfonamide substituent. The crystal structure of this compound reveals significant twists within the molecule. The dihedral angle between the pyrazole ring and the furan ring is 31.1° and the dihedral angle between the pyrazole and benzene ring is 55.58°. The amino nitrogen atom is positioned nearly perpendicular to the benzene ring. This compound forms a supramolecular chain along [] through hydrogen bonds between the amino H atom and the pyrazole N atom and between the other amino H atom and a sulfonamide O atom. []

1-[3-(Aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

Compound Description:DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa (FXa). [] It exhibits subnanomolar potency and good in vitro selectivity. Its development stemmed from the optimization of isoxazoline and isoxazole-based FXa inhibitors to improve oral bioavailability and pharmacokinetic properties. DPC423 is characterized by a pyrazole core and a benzylamine moiety, which replaced a highly basic benzamidine group, contributing to its favorable pharmacological profile. [, ] Preclinical studies show that DPC423 undergoes extensive metabolism, producing various metabolites in different species, including an aldehyde, carboxylic acid, benzyl alcohol, glutamate conjugates, glucuronide conjugates, glutathione adducts, a sulfamate conjugate, oxime isomers, and an amide. []

Compound Description: This compound is synthesized from the corresponding 1-(furan-2-yl)-3-(naphthalen-6-yl)propane-1,3-dione through reaction with hydrazine monohydrate. Its crystal structure shows that the molecule adopts a hydrogen-bonded catemer structure. []

3-(5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one

Compound Description:This compound is a pyrazole-chalcone hybrid molecule synthesized through a base-catalyzed reaction between a pyrazole aldehyde and acetyl furan. This compound demonstrates moderate free radical scavenging activity, exhibiting a 45.12% inhibition in the DPPH assay. []

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide

Compound Description:This compound is a trifluoromethyl-substituted pyrazole derivative that has shown insecticidal activity. It contains chlorine atoms on both the phenyl and pyridine rings, a methylcarbamoyl group on the phenyl ring, and a trifluoromethyl group on the pyrazole ring. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo [4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 acts as a potent P2X7 receptor antagonist with an ED50 value of 2.3 mg/kg in rats. [] Additionally, it demonstrates favorable pharmacokinetic properties, including high oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD. Notably, it exhibits a unique CYP profile and acts as a regioselective inhibitor of midazolam CYP3A metabolism. []

1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl] phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban)

Compound Description:Razaxaban is a potent, selective, and orally bioavailable inhibitor of FXa, selected for clinical development due to its promising in vitro and in vivo anticoagulant properties. [] It exhibits improved selectivity for FXa over trypsin and plasma kallikrein compared to earlier pyrazole FXa inhibitors. Optimization efforts focused on enhancing permeability and reducing protein binding, leading to the development of Razaxaban, which demonstrates a favorable pharmacokinetic profile and efficacy in antithrombotic models. []

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl) phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description:This compound represents a peripherally restricted CB1R antagonist developed for the treatment of obesity and related metabolic syndromes. [] It exhibits potent CB1R activity with a desirable tPSA value surpassing the threshold for low blood-brain barrier penetration. This compound demonstrated significant weight-loss efficacy in diet-induced obese mice, along with a clean off-target profile, highlighting its therapeutic potential for metabolic disorders. []

1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a potent and peripherally restricted cannabinoid-1 receptor (CB1R) inverse agonist. It exhibits high affinity for the CB1R while displaying minimal activity towards the cannabinoid-2 receptor (CB2R), indicating selectivity for CB1R. []

4-Chloro-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-methylbenzylideneamino)-1H-pyrazole-3-carbonitrile

Compound Description:This tricyclic imine exhibits a Y-shaped molecular structure with nearly planar rings. The dihedral angles between the pyrazole ring and the two benzene rings are 72.28° and 25.6°, respectively. []

4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-furyl)methyleneamino]-1H-pyrazole-3-carbonitrile

Compound Description:This compound is a tricyclic imine derivative featuring a furan ring. Structural analysis revealed that the dihedral angles between the pyrazole ring and the benzene and furan ring planes are 88.6° and 65.5°, respectively. []

5-Cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Compound Description:This compound is formed by the nucleophilic substitution reaction of cyclohexylamine with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. Its molecular structure is characterized by an intramolecular N—H⋯N hydrogen bond. []

(Z)-4-[(Cyclohexylamino)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Compound Description: This compound is formed via a condensation reaction between cyclohexylamine and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, followed by hydrolysis. The vinylogous amide portion of the molecule shows electronic polarization, with a partial negative charge on the O atom and a partial positive charge on the cyclohexylamine N atom. []

3-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one

Compound Description:This compound is synthesized through the condensation of a carbaldehyde derivative with butyric acid. It serves as a key intermediate in synthesizing various pyrazole derivatives and exhibits potential antibacterial, antifungal, and anticancer activities. []

Compound Description: BPR-890 is a potent and selective CB1 receptor inverse agonist. Developed from the optimization of an active metabolite, BPR-890 exhibits a significant binding affinity for the CB1 receptor while demonstrating remarkable selectivity over the CB2 receptor. []

methyl [(2R,7S)-7-({(2E)-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enoyl}amino)-2-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-8,11-epimino-1,9-benzodiazacyclotridecin-14-yl]carbamate

Compound Description:This compound represents an orally bioavailable FXIa inhibitor. Developed through a series of structural modifications focusing on the P2 prime, macrocyclic amide linker, and imidazole scaffold, this compound demonstrates improved oral exposure in rats while maintaining FXIa binding affinity. []

2-Chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde

Compound Description:This compound is a key intermediate in the synthesis of herbicides. It features a trifluoromethyl-substituted pyrazole ring attached to a chlorofluorobenzaldehyde moiety. []

3-{5-methyl-1-[2-methyl-3-(trifluoromethyl)phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde

Compound Description:These compounds, featuring a trifluoromethyl group, are synthesized via a Vilsmeier–Haack formylation reaction. The compounds demonstrated broad-spectrum antimicrobial activity and moderate-to-good antioxidant properties. [, ]

Compound Description:These compounds are derived from 3,5-dimethyl-1H-pyrazole and incorporate a thiadiazole ring. These derivatives exhibited good antibacterial activity against four bacterial species. []

Compound Description: This class of compounds was designed as potential anticancer agents, particularly for treating breast cancer. Notably, compounds with a 4-methylphenyl or 2-methylphenyl substituent in the amide moiety demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line, inducing cell cycle arrest in the EGFR phase and promoting apoptotic cell death. []

Compound Description:This compound is characterized by a benzofuro[3,2-c]pyrazole core structure. Biological evaluation revealed that this compound exhibits significant antitumor activity against MCF-7 and A549 cell lines. The presence of chlorine atoms and a pyridyl group contributes to its observed biological activity. []

Compound Description: This compound belongs to the class of substituted pyrazoles and features a diphenylurea moiety. Its crystal structure has been determined, providing insights into its molecular geometry and conformation. []

(Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Compound Description:This compound contains a furan-substituted pyrazolone ring system. Its crystal structure reveals that it exists in the keto–enamine form. It forms supramolecular chains along the b-axis through weak C—H⋯O hydrogen bonds. []

N-(5-(4-Chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N'-(4,6,dimethylpyrimidin-2-yl)thiourea

Compound Description:This compound, incorporating a thiourea linker, was synthesized and characterized, revealing its herbicidal activity. []

Compound Description: This series of compounds acts as potent and selective serotonin 5-HT2 receptor antagonists. The compounds are characterized by an indole ring substituted with a phenyl group at the 1-position, with additional substituents at the 2- or 6-positions, linked to an imidazolidinone ring via an ethyl piperidine chain. []

(Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

Compound Description:This compound consists of a furan ring directly attached to a pyrazolone ring system. Its crystal structure reveals a disordered furan ring and the presence of intermolecular O—H⋯O and C—H⋯O hydrogen bonds. []

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description:This compound comprises a pyrazole ring linked to a tetrahydropyrimidine ring system. Structural analysis revealed that the dihydropyrimidinone ring adopts a flattened boat conformation and forms centrosymmetric dimers through pairs of N—H⋯O hydrogen bonds. []

Compound Description: This compound incorporates a thiophene ring linked to a pyrazolo[3,4-b]pyridine system. Unlike its 4-methyl and 4-chloro-substituted analogs, this 2-methoxy derivative doesn't exhibit structural relationships. The absence of disorder in the thiophene ring facilitates intermolecular C—H⋯O hydrogen bonding, leading to a C(5) chain graph-set motif. []

Compound Description: BAY 59-3074 is a novel cannabinoid receptor ligand. It acts as a partial agonist at both CB1 and CB2 receptors. In rat models, BAY 59-3074 exhibits antihyperalgesic and antiallodynic effects against various pain stimuli in both neuropathic and inflammatory pain conditions. []

Properties

CAS Number

437711-24-5

Product Name

1-(2-Chloro-phenyl)-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole

IUPAC Name

1-(2-chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)pyrazole

Molecular Formula

C14H8ClF3N2O

Molecular Weight

312.67 g/mol

InChI

InChI=1S/C14H8ClF3N2O/c15-9-4-1-2-5-10(9)20-11(12-6-3-7-21-12)8-13(19-20)14(16,17)18/h1-8H

InChI Key

NZEULIMFQVSHMZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=CO3)Cl

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=CO3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.